molecular formula C11H24O2 B12715317 1-Ethoxy-2-methyl-1-isopentyloxypropane CAS No. 253679-74-2

1-Ethoxy-2-methyl-1-isopentyloxypropane

Cat. No.: B12715317
CAS No.: 253679-74-2
M. Wt: 188.31 g/mol
InChI Key: GHDJSUFLQIZAGW-UHFFFAOYSA-N
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Description

1-Ethoxy-2-methyl-1-isopentyloxypropane is an organic compound with the molecular formula C11H24O2 It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2-methyl-1-isopentyloxypropane typically involves the reaction of 2-methyl-1-propanol with ethyl iodide in the presence of a base such as sodium hydride. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired ether compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow reactors and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-methyl-1-isopentyloxypropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy or isopentyloxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

1-Ethoxy-2-methyl-1-isopentyloxypropane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Ethoxy-2-methyl-1-isopentyloxypropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

  • 1-Ethoxy-2-methylpropane
  • 1-Isopentyloxy-2-methylpropane
  • 1-Ethoxy-2-isopentyloxypropane

Comparison: 1-Ethoxy-2-methyl-1-isopentyloxypropane is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications.

Properties

CAS No.

253679-74-2

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

1-(1-ethoxy-2-methylpropoxy)-3-methylbutane

InChI

InChI=1S/C11H24O2/c1-6-12-11(10(4)5)13-8-7-9(2)3/h9-11H,6-8H2,1-5H3

InChI Key

GHDJSUFLQIZAGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C)C)OCCC(C)C

Origin of Product

United States

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